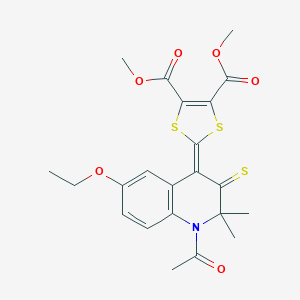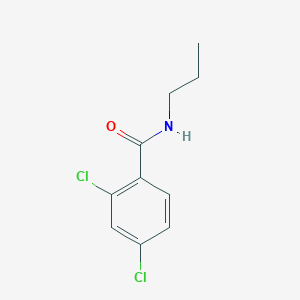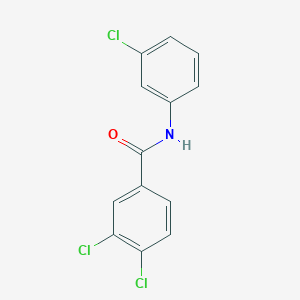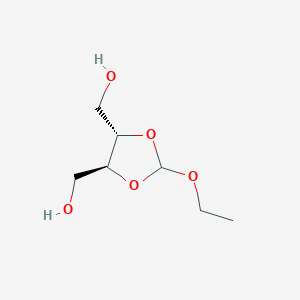
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)-, also known as ethylenedioxydimethanol (EDDM), is a chemical compound that has been widely used in various scientific research applications. EDDM is a colorless liquid with a sweet odor and is soluble in water and organic solvents.
Mechanism of Action
EDDM's mechanism of action is not well understood. However, it is believed that EDDM can act as a crosslinking agent, forming covalent bonds between polymer chains. This crosslinking can increase the strength and durability of the resulting material.
Biochemical and Physiological Effects:
EDDM has low toxicity and is not considered to be a significant health hazard. However, exposure to EDDM can cause irritation to the eyes, skin, and respiratory tract. EDDM has also been shown to have a low potential for skin sensitization.
Advantages and Limitations for Lab Experiments
EDDM has several advantages for use in lab experiments. It is a relatively inexpensive and readily available compound, making it easy to obtain. EDDM is also stable under a wide range of conditions, allowing for its use in a variety of experimental settings. However, EDDM's low reactivity can also be a limitation, as it may require the use of additional catalysts or initiators to initiate the desired reaction.
Future Directions
There are several potential future directions for research involving EDDM. One area of interest is the development of new biodegradable polymers using EDDM as a crosslinking agent. EDDM's low toxicity and biocompatibility make it an attractive candidate for use in medical applications, such as drug delivery systems and tissue engineering. Additionally, further research is needed to better understand EDDM's mechanism of action and potential applications in other scientific fields.
Conclusion:
In conclusion, EDDM is a versatile and widely used chemical compound with numerous scientific research applications. Its low toxicity, stability, and low cost make it an attractive candidate for use in a variety of experimental settings. Further research is needed to fully understand EDDM's mechanism of action and potential applications in other scientific fields.
Synthesis Methods
EDDM can be synthesized by reacting ethylene glycol with acetaldehyde in the presence of a strong acid catalyst. The reaction proceeds through an intermediate step, where acetaldehyde forms a cyclic acetal with ethylene glycol, which then undergoes a ring-opening reaction to form EDDM.
Scientific Research Applications
EDDM has been extensively used in various scientific research applications, including as a crosslinking agent, a solvent, and a stabilizer. It is commonly used in the production of polyesters, polyurethanes, and epoxy resins. EDDM has also been used in the synthesis of biodegradable polymers and as a solvent in the extraction of natural products.
properties
CAS RN |
123125-18-8 |
|---|---|
Product Name |
1,3-Dioxolane-4,5-dimethanol, 2-ethoxy-, (4S,5S)- |
Molecular Formula |
C7H14O5 |
Molecular Weight |
178.18 g/mol |
IUPAC Name |
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O5/c1-2-10-7-11-5(3-8)6(4-9)12-7/h5-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI Key |
MOAWDMIKGNZSQA-WDSKDSINSA-N |
Isomeric SMILES |
CCOC1O[C@H]([C@@H](O1)CO)CO |
SMILES |
CCOC1OC(C(O1)CO)CO |
Canonical SMILES |
CCOC1OC(C(O1)CO)CO |
synonyms |
((4S,5S)-2-ethoxy-1,3-dioxolane-4,5-diyl)diMethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(Chloromethyl)-2,2-dimethyl-1,2-dihydrobenzo[f]isoquinoline](/img/structure/B187204.png)
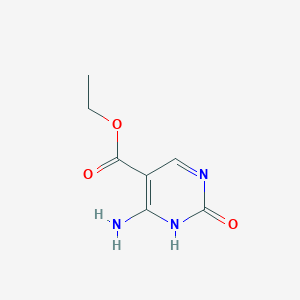
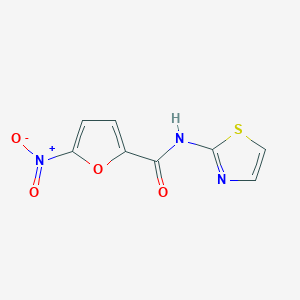
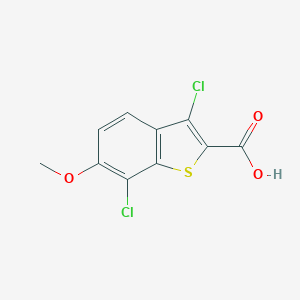
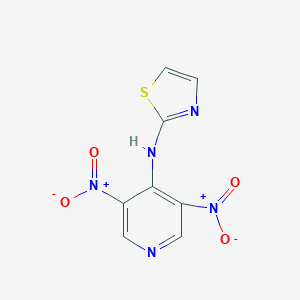
![1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B187210.png)

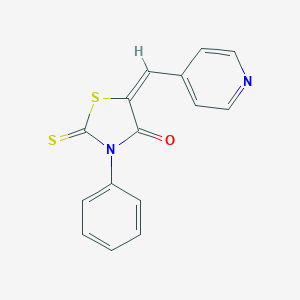
![2-[6-(1,3-Benzothiazol-2-yl)pyridin-2-yl]-1,3-benzothiazole](/img/structure/B187213.png)


